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Pharmacological Profile of Dapivirine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapivirine (DPV), a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a leading compound in the field of HIV-1 prevention, particularly for women. Administered topically via a monthly vaginal ring, **Dapivirine** offers a discreet and user-controlled method to reduce the risk of sexually acquired HIV-1. This technical guide provides an in-depth overview of the pharmacological profile of **Dapivirine**, including its mechanism of action, in vitro antiviral activity, pharmacokinetics, clinical efficacy, safety, and resistance profile. Detailed methodologies for key experimental assessments are provided, and critical pathways and workflows are visualized to support further research and development in this area.

Introduction

Dapivirine, chemically known as 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile, is a potent NNRTI specifically developed for HIV-1 prevention.[1] Its primary mode of delivery is a flexible silicone elastomer vaginal ring containing 25 mg of the drug, designed to provide sustained local release over 28 days.[2][3] This local delivery mechanism is intended to maximize drug concentration at the site of potential infection while minimizing systemic exposure and associated side effects.[4] This guide synthesizes the current knowledge on **Dapivirine**'s pharmacology to serve as a comprehensive resource for the scientific community.

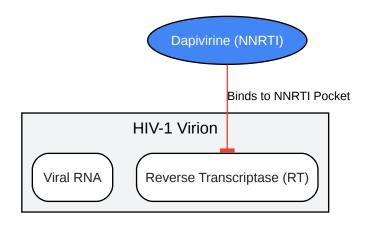


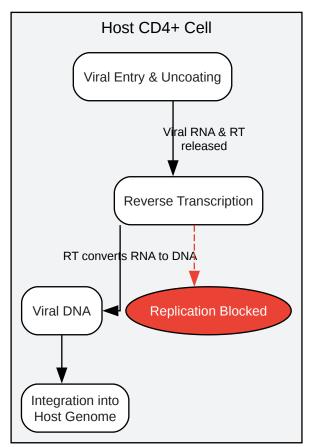
Mechanism of Action

Dapivirine functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and do not compete with natural deoxynucleotide triphosphates.[6]

Instead, **Dapivirine** binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the RT enzyme.[6][7] This binding induces a conformational change in the enzyme, altering the structure of the catalytic site and thereby inhibiting the conversion of viral RNA into DNA.[8][9] This effectively halts the viral replication cycle at an early stage.[5]







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Caption: Mechanism of Action of Dapivirine.

In Vitro Antiviral Activity

Dapivirine demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including wild-type and some NNRTI-resistant strains. Its efficacy is typically measured by the



50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 1: In Vitro Anti-HIV-1 Activity of **Dapivirine**

HIV-1 Strain/Subtype	Cell Line	IC50 (nM)	Reference
HIV-1NL4.3 (CXCR4 tropic)	TZM-bl	0.44 (Geometric Mean)	[10]
HIV-1NLAD8 (CCR5 tropic)	TZM-bl	-	[11]
Wild-Type (Subtype C)	TZM-bl	0.44 (Geometric Mean)	[10]
Mutant Virus (K101E, E138A)	TZM-bl	2.24 (approx.)	[10]
Mutant Virus (E138A)	TZM-bl	1.32 (approx.)	[10]

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Pharmacokinetics

The pharmacokinetic profile of **Dapivirine** is characterized by high local concentrations in the female genital tract and low systemic absorption, a desirable feature for a topical microbicide.

Absorption, Distribution, Metabolism, and Excretion

Absorption and Distribution: Following insertion of the 25 mg vaginal ring, Dapivirine is released in a sustained manner.[2] Measurable concentrations are detected in vaginal fluid and plasma within 1-4 hours.[2] Dapivirine distributes into vaginal fluid, surrounding tissues (cervical and vaginal), and to a much lesser extent, into systemic circulation.[2][12] Concentrations in cervicovaginal fluid (CVF) and cervical tissue are several orders of magnitude higher than in plasma.[12] For instance, tissue Dapivirine concentrations have been observed to be 1,000 to 4-log10 greater than plasma concentrations.[12]



- Metabolism: Dapivirine is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4.[1]
- Excretion: Due to its low systemic absorption and metabolism, renal clearance is negligible. [2]

Table 2: Pharmacokinetic Parameters of the 25 mg Dapivirine Vaginal Ring (Steady State)

Matrix	Parameter	Value	Study Population	Reference
Plasma	Median Concentration	262.0 pg/mL (at week 12)	Postmenopausal Women	[13]
Plasma	Geometric Mean	273.5 pg/mL (at week 4)	Postmenopausal Women	[13]
Vaginal Fluid	Median Concentration	40.6 ng/mg (at week 12)	Postmenopausal Women	[13]
Cervical Tissue	Mean Concentration	2.49 ng/mg	Postmenopausal Women	[13]
Plasma	Cmax	499 pg/mL	Healthy Women	[11]

Clinical Efficacy

The efficacy of the **Dapivirine** vaginal ring has been evaluated in several large-scale Phase III clinical trials.

Table 3: Summary of Efficacy Results from Key Phase III Clinical Trials



Trial Name (Identifier)	Population	Efficacy (Overall HIV-1 Risk Reduction)	Key Findings	Reference
ASPIRE (MTN- 020)	2,629 women in Africa (18-45 years)	27% (95% CI: 1- 46%)	Efficacy was higher in women >21 years old (56% risk reduction), correlated with better adherence.	[2][12][14]
The Ring Study (IPM 027)	1,959 women in Africa (18-45 years)	31% (95% CI: 0.9-51.5%)	Confirmed the modest efficacy and safety of the ring.	[3][15][16]
HOPE & DREAM (Open-Label Extension)	Former participants of ASPIRE & The Ring Study	>50% (based on modeling data)	Increased ring use and adherence observed in an open-label setting, suggesting higher potential efficacy.	[17]

Safety and Tolerability

Across numerous clinical trials, the **Dapivirine** vaginal ring has demonstrated a favorable safety profile and is generally well-tolerated.

Table 4: Summary of Safety and Tolerability Data



Trial Name (Identifier)	Adverse Events (AEs)	Key Findings	Reference
MTN-023/IPM-030 (Adolescents)	No significant difference in Grade 2 or higher AEs between Dapivirine and placebo arms.	Well-tolerated in adolescents aged 15-17. High acceptability and adherence were observed.	[18][19]
MTN-020 (ASPIRE)	No statistically significant differences in the frequency of primary safety endpoints between study arms.	No safety concerns were identified.	[2]
The Ring Study (IPM 027)	Serious adverse events were infrequent and occurred at similar rates in both the Dapivirine and placebo groups.	The ring was not associated with any safety concerns.	[16]
MTN-036/IPM-047 (Extended Duration)	No differences in Grade ≥2 genitourinary AEs or Grade ≥3 AEs between extended duration and monthly rings.	Extended duration rings (100mg and 200mg for 3 months) were well-tolerated.	[19][20]

Resistance Profile

A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who acquire HIV while using the product.

• In Vitro Selection: In laboratory settings, suboptimal concentrations of **Dapivirine** can select for common NNRTI resistance mutations, including V90I, L100I, K103N, V106I, E138K,



Y181C, and Y188L.[21][22][23]

- Clinical Trial Findings: In the ASPIRE and The Ring Study, the frequency of NNRTI resistance mutations among women who seroconverted did not differ significantly between the **Dapivirine** and placebo arms.[16][21] This suggests that the resistance observed was likely due to transmitted drug-resistant virus rather than selection by the ring.[21]
- Cross-Resistance: Some mutations, such as K103N and V179I, can reduce susceptibility to Dapivirine.[10][17] Studies have shown that a significant proportion of individuals failing first-line NNRTI-based therapy may have HIV-1 with cross-resistance to Dapivirine.[23] However, the high local concentrations of Dapivirine delivered by the ring may be sufficient to overcome some levels of resistance.[23]

Table 5: Dapivirine Resistance-Associated Mutations and Fold Change (FC) in Susceptibility

Mutation(s)	Fold Change (FC) in Dapivirine IC50	Context	Reference
E138A	3.0 - 4.2	Found in placebo arm participants	[21]
K103N + V179I	9.0	Found in a participant who did not use the ring (likely transmitted)	[10][17]
K101E, E138A	5.1	Found in a seroconverter from The Ring Study	[10]
L100I, K103N	>500	Associated with high- level cross-resistance	[23]

Experimental Protocols Quantification of Dapivirine in Biological Matrices

A common methodology for quantifying **Dapivirine** in plasma, CVF, and tissue is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-



MS/MS).

- Sample Preparation (Plasma): Plasma samples are typically processed using protein precipitation. An internal standard (e.g., deuterated **Dapivirine**, d4-DPV) is added, followed by a solvent like acetonitrile to precipitate proteins. The supernatant is then separated, dried, and reconstituted in a mobile phase for injection into the UHPLC system.[24]
- Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[24]
- Detection: Detection is performed using a mass spectrometer in positive selective reaction monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for Dapivirine and its internal standard.[20]
- Quantification: A standard curve is generated using known concentrations of **Dapivirine** in the same matrix to quantify the drug in unknown samples. The analytical measuring range is typically from the low pg/mL to ng/mL range.[20][24]



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Caption: Workflow for **Dapivirine** Quantification.

HIV-1 Drug Resistance Testing

Genotypic resistance testing is performed on plasma samples from individuals who seroconvert to identify mutations in the HIV-1 reverse transcriptase gene.

Methodology: Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized.
 Sanger sequencing is the traditional method but has a detection threshold of around 20% for



minority variants.[3][12][21] NGS offers higher sensitivity, capable of detecting mutations present at \geq 1% frequency.[3][21]

Procedure:

- RNA Extraction: Viral RNA is extracted from plasma samples.
- RT-PCR: The reverse transcriptase region of the pol gene is amplified using reverse transcription polymerase chain reaction (RT-PCR).
- Sequencing: The amplified DNA is then sequenced using either Sanger or NGS platforms.
- Analysis: The resulting sequences are compared to a wild-type reference sequence (e.g., HXB2) to identify resistance-associated mutations. Algorithms like the Stanford University HIV Drug Resistance Database are used for interpretation.

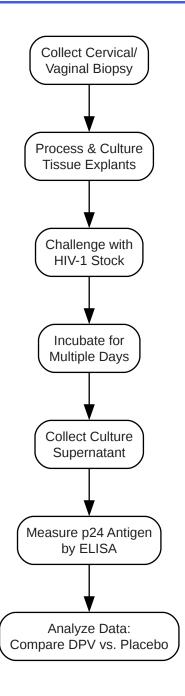
Pharmacodynamic Assessment (Ex Vivo HIV Challenge Assay)

This assay assesses the ability of **Dapivirine** present in tissue to inhibit HIV-1 infection.

Procedure:

- Biopsy Collection: Cervical or vaginal tissue biopsies are collected from participants.
- Tissue Culture: The tissue is cut into smaller pieces and cultured in a medium.
- HIV-1 Challenge: The tissue explants are exposed to a known amount of a laboratory strain of HIV-1.
- Incubation: The culture is maintained for several days.
- p24 Antigen Measurement: The supernatant is collected at various time points and the level of HIV-1 p24 antigen (a viral protein) is measured by ELISA.
- Analysis: A reduction in p24 levels in tissue from women using the **Dapivirine** ring compared to placebo indicates anti-HIV activity. The level of inhibition can be correlated with the measured tissue drug concentration.[25][26]





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Caption: Ex Vivo HIV Challenge Assay Workflow.

Safety Assessment in Clinical Trials

 Adverse Event (AE) Monitoring: All AEs are recorded throughout the trial. AEs are graded for severity according to standardized tables, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[27]



- Clinical and Laboratory Evaluations: Regular pelvic examinations, clinical assessments, and laboratory tests (e.g., hematology, clinical chemistry) are conducted to monitor participant safety.
- Causality Assessment: Investigators assess the relationship of each AE to the study product (**Dapivirine** ring or placebo).

Conclusion

Dapivirine, delivered via a monthly vaginal ring, represents a significant advancement in HIV prevention for women. Its pharmacological profile is well-suited for this purpose, with potent in vitro antiviral activity, a favorable pharmacokinetic profile that maximizes local drug exposure while minimizing systemic uptake, and a well-documented safety and efficacy record from large-scale clinical trials. While the development of resistance remains a consideration, clinical data to date are reassuring. The detailed experimental methodologies outlined in this guide provide a foundation for ongoing and future research aimed at optimizing **Dapivirine**-based prevention strategies and developing the next generation of long-acting HIV prevention tools.

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